Home > Products > Screening Compounds P36193 > PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE
PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE -

PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE

Catalog Number: EVT-7957848
CAS Number:
Molecular Formula: C6H10N2O4Pt
Molecular Weight: 369.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide is a platinum-based compound classified under coordination complexes, particularly those involving platinum in the +4 oxidation state. It is derived from cyclobutane-1,1-dicarboxylic acid, which serves as a bidentate ligand in coordination chemistry. The compound's chemical formula is C6H10N2O4Pt\text{C}_6\text{H}_{10}\text{N}_2\text{O}_4\text{Pt} and it has been studied for its potential applications in medicinal chemistry, particularly in cancer treatment due to its structural similarities to established platinum-based drugs like carboplatin .

Synthesis Analysis

The synthesis of platinum(4+) cyclobutane-1,1-dicarboxylate diazanide typically involves several steps:

  1. Preparation of Cyclobutane-1,1-Dicarboxylic Acid: This can be achieved through the oxidation of cyclobutane derivatives or via multi-step organic synthesis.
  2. Formation of Platinum Complex: The platinum complex is synthesized by reacting platinum(IV) precursors with cyclobutane-1,1-dicarboxylic acid under controlled conditions. For instance, a common method involves dissolving the acid in a suitable solvent (such as dimethyl sulfoxide) and adding a platinum(IV) salt while heating at moderate temperatures (around 65°C) to facilitate complex formation. Yields can vary but are typically around 70% to 80% depending on the reaction conditions and purity of reagents used .
  3. Diazanide Formation: The diazanide moiety is introduced through a reaction with azide sources under specific conditions that favor the formation of diazides without decomposition of the platinum complex.
Molecular Structure Analysis

The molecular structure of platinum(4+) cyclobutane-1,1-dicarboxylate diazanide features a central platinum atom coordinated to two carboxylate groups from the cyclobutane dicarboxylate ligand and two nitrogen atoms from the diazanide ligands. The coordination geometry around the platinum center is typically square planar or octahedral depending on the ligands' steric and electronic effects.

  • Key Structural Data:
    • Bond Lengths: Average Pt-O bond lengths are approximately 2.0 Å.
    • Angles: The angles between ligands are generally close to 90° or 180°, indicative of the coordination geometry.

Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the structure and assess its stability .

Chemical Reactions Analysis

Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide can participate in various chemical reactions:

  • Reduction Reactions: Under reducing conditions (e.g., in the presence of ascorbic acid), it can be converted to lower oxidation states such as platinum(II), which may enhance its reactivity towards biological targets.
  • Ligand Substitution Reactions: This compound can undergo ligand exchange reactions where diazanide ligands can be replaced by other nucleophiles or ligands, affecting its pharmacological properties.

These reactions are crucial for understanding its behavior in biological systems and its potential therapeutic applications .

Mechanism of Action

The mechanism of action for platinum(4+) cyclobutane-1,1-dicarboxylate diazanide primarily involves DNA interaction:

  • DNA Binding: Similar to other platinum-based chemotherapeutics, this compound binds to DNA through nucleophilic attack on the platinum center by nucleophilic sites on DNA bases (primarily guanine). This results in cross-linking of DNA strands, which inhibits replication and transcription processes.

This mechanism leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells, making it a candidate for anticancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of platinum(4+) cyclobutane-1,1-dicarboxylate diazanide include:

  • Melting Point: Approximately 179-180°C.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and water but less soluble in non-polar solvents.
  • Stability: Generally stable under ambient conditions but sensitive to light and heat.

Spectroscopic data indicate characteristic absorption bands corresponding to Pt-O and Pt-N bonds in IR spectra .

Applications

Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide has potential applications primarily in:

  • Anticancer Therapy: Due to its structural similarities to established drugs like carboplatin, it is being investigated for efficacy against various cancer types.
  • Coordination Chemistry Studies: Its unique ligand environment makes it a valuable subject for studies on metal-ligand interactions.

Research continues into optimizing its synthesis and understanding its biological interactions to enhance therapeutic efficacy while minimizing side effects associated with traditional platinum-based therapies .

Nomenclature and Structural Analysis of Platinum(4+) Cyclobutane-1,1-dicarboxylate Diazanide

Systematic IUPAC Nomenclature and Isomeric Variations

The compound Platinum(4+) Cyclobutane-1,1-dicarboxylate Diazanide is formally identified as azane; cyclobutane-1,1-dicarboxylate; platinum(4+) in PubChem records, with the molecular formula C₆H₁₂N₂O₄Pt²⁺ [2]. This nomenclature adheres to IUPAC conventions by:

  • Prioritizing cationic components first: "Azane" (NH₃) and "platinum(4+)" denote the ammine ligands and central metal ion.
  • Anionic ligand naming: "Cyclobutane-1,1-dicarboxylate" specifies the bidentate oxygen-donor ligand derived from cyclobutane-1,1-dicarboxylic acid (CBDA, C₆H₈O₄) [1] [7].
  • Oxidation state indication: The "(4+)" superscript unambiguously designates platinum’s +4 oxidation state.

Isomeric variations arise from three key factors:

  • Ligand arrangement: Pt(IV) complexes adopt octahedral geometry, allowing fac (facial) or mer (meridional) isomerism for asymmetric ligands. However, the symmetric nature of CBDA²⁻ (cyclobutane-1,1-dicarboxylate) minimizes geometric isomers in this complex [8].
  • Protonation states: Cyclobutane-1,1-dicarboxylate can exist as dianionic (CBDA²⁻, C₆H₈O₄²⁻) or monoanionic (CBDAH⁻, C₆H₉O₄⁻) forms, though crystallographic data confirms CBDA²⁻ as the predominant coordination form in Pt(IV) complexes [3] [9].
  • Stereochemistry: Chiral centers in substituted cyclobutane rings could induce diastereomers, though unsubstituted CBDA²⁻ (as in this complex) lacks such stereocenters [4].

Table 1: Nomenclature and Isomerism Summary

FeatureDescriptionImplication
Systematic Nameazane; cyclobutane-1,1-dicarboxylate; platinum(4+)Reflects ionized components and Pt oxidation state
Molecular FormulaC₆H₁₂N₂O₄Pt²⁺Confirms stoichiometry: Pt(IV) + 2NH₃ + CBDA²⁻
Ligand SymmetryHigh (CBDA²⁻)Limits geometric isomers
Protonation StateDianionic (CBDA²⁻)Favors bidentate O,O'-chelation
Stereogenic ElementsNone in unsubstituted CBDA²⁻Prevents enantiomer formation

Ligand Coordination Geometry and Oxidation State Implications

Coordination Sphere: Platinum(IV) centers exhibit octahedral geometry (coordination number = 6). In this complex:

  • Four coordination sites are occupied by two nitrogen atoms from diazenide (two NH₃ ligands).
  • Two sites are chelated by the oxygen atoms of CBDA²⁻ [2] [6].
  • Ligand arrangement: Symmetric CBDA²⁻ typically adopts a bis-O,O' mode, forming a stable six-membered chelate ring with Pt(IV) [9].

Oxidation State Influence:

  • Bond Lengths: Pt(IV)–N bonds (typically ~2.05 Å) are shorter than Pt(II)–N bonds (~2.15 Å) due to increased effective nuclear charge.
  • Kinetic Inertness: Pt(IV) complexes are substitutionally inert compared to Pt(II) analogues, making them ideal prodrugs that resist premature activation [6].
  • Redox Activity: The +4 state enables reduction to Pt(II) in hypoxic tumor environments, releasing active cytotoxic species [6] [9].

Spectroscopic Signatures:

  • IR Spectroscopy: Asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretches of CBDA²⁻ appear at 1560–1580 cm⁻¹ and 1390–1420 cm⁻¹, confirming bidentate coordination [9].
  • NMR: Pt(IV) induces larger ¹⁵N/¹H downfield shifts in NH₃ ligands than Pt(II) due to stronger σ-donation [4].

Comparative Analysis with Related Platinum Cyclobutane Dicarboxylate Complexes

Platinum(II) vs. Platinum(IV) Complexes

Platinum(IV) cyclobutane-1,1-dicarboxylate complexes serve as prodrugs for their Pt(II) counterparts. Key distinctions include:

Table 2: Structural and Functional Comparison of Pt-CBDA Complexes

ParameterPt(II)-CBDA (e.g., Carboplatin)Pt(IV)-CBDA DiazanidePt(II) 3-Oxo-CBDA Derivatives
Oxidation State+2+4+2
CoordinationSquare planarOctahedralSquare planar
LigandsNH₃ (x2), CBDCA²⁻NH₃ (x2), CBDCA²⁻, Axial ligands (e.g., OH⁻/Cl⁻)NH₃ or amine, 3-oxo-CBDA²⁻
KineticsLabileInertModerately labile
Primary UseDirect chemotherapeutic agentProdrug (activated by reduction)Direct cytotoxic agent
Water SolubilityModerate (~14 mg/mL)Low to moderateHigh (>50 mg/mL in some complexes)
Representative Ref [10] [6] [9]

Impact of Ligand Modifications

  • Carboplatin Analogue (Pt(II)): The clinically used carboplatin ([Pt(NH₃)₂(CBDCA²⁻)]) shares the same ammine and CBDCA²⁻ ligands but as a Pt(II) complex. Its square planar geometry enables direct DNA binding but confers higher nephrotoxicity [10].
  • 3-Oxo-CBDA Pt(II) Complexes: Substituting CBDA with 3-oxo-cyclobutane-1,1-dicarboxylate enhances solubility and cytotoxicity. Complexes like [Pt(NH₃)₂(3-oxo-CBDA)] show IC₅₀ values of 0.88–15.3 µM against cancer cells due to improved cellular uptake [9].
  • Benzyladenine Derivatives: Pt(IV) complexes with N⁶-benzyladenine and CBDA exhibit dual-targeting mechanisms, combining DNA platination and kinase inhibition [4].

Electronic and Biological Implications

  • Reduction Potential: Pt(IV)-CBDA complexes require intracellular reduction (e.g., by ascorbate or glutathione) to release Pt(II) species. The CBDA²⁻ ligand stabilizes Pt(IV) until reaching reducing tumor microenvironments [6].
  • Structure-Activity Relationships (SAR):
  • Ammine vs. Amine Carriers: Replacing NH₃ with chelating diamines (e.g., pyrrolidin-2-ylmethanamine) alters charge and lipophilicity [5].
  • Axial Ligands in Pt(IV): Hydroxido or chlorido axial ligands modify reduction kinetics and cellular accumulation. For example, dihydroxido-Pt(IV)-CBDA complexes exhibit slower reduction than dichlorido analogues [6].

Concluding Remarks

Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide exemplifies a strategically engineered Pt(IV) prodrug scaffold. Its well-defined IUPAC nomenclature, octahedral coordination geometry, and kinetic inertness differentiate it from square planar Pt(II) counterparts like carboplatin. Structural variations—including CBDA ring substitution, axial ligand choice, and amine carrier modulation—enable tuning of solubility, reduction potential, and cytotoxicity. Ongoing research focuses on optimizing these parameters to enhance tumor selectivity and overcome resistance mechanisms inherent to platinum chemotherapy [4] [6] [9].

Properties

Product Name

PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylate;platinum(4+)

Molecular Formula

C6H10N2O4Pt

Molecular Weight

369.24 g/mol

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+4/p-2

InChI Key

YAYRGNWWLMLWJE-UHFFFAOYSA-L

SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4]

Canonical SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.